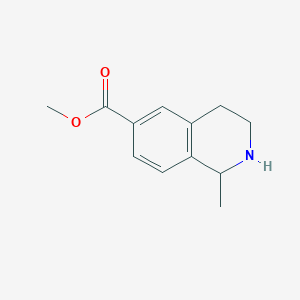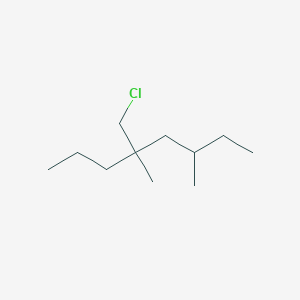
4-(Aminomethyl)-2-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a cyano group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)pyrimidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyrimidine-2-carbonitrile with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-(aminomethyl)pyrimidine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity 4-(aminomethyl)pyrimidine-2-carbonitrile.
化学反应分析
Types of Reactions
4-(aminomethyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4-(aminomethyl)pyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-(aminomethyl)pyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl and cyano groups can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 4-(aminomethyl)pyridine-2-carbonitrile
- 4-(aminomethyl)pyrazine-2-carbonitrile
- 4-(aminomethyl)pyrimidine-5-carbonitrile
Uniqueness
4-(aminomethyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and cyano groups allows for versatile chemical modifications and interactions with various molecular targets.
属性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
4-(aminomethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H,3,7H2 |
InChI 键 |
IZIJDGBBDCTVCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



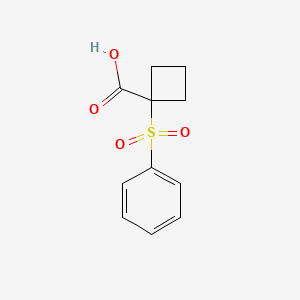
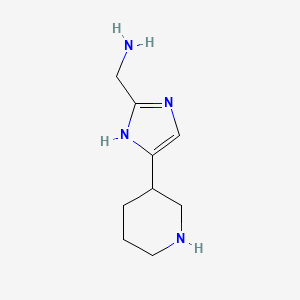
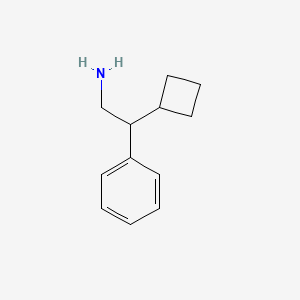
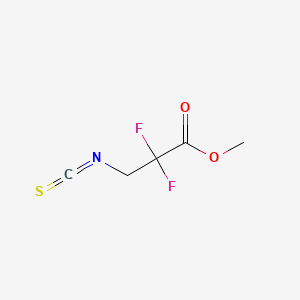
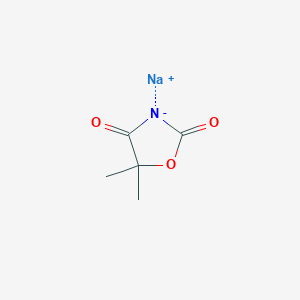
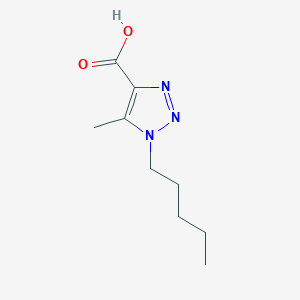
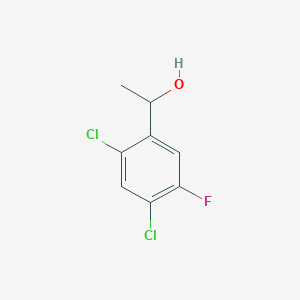
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)

![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

